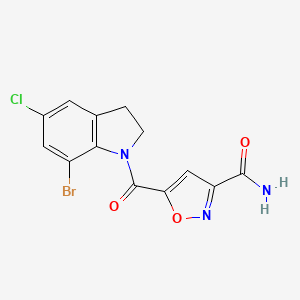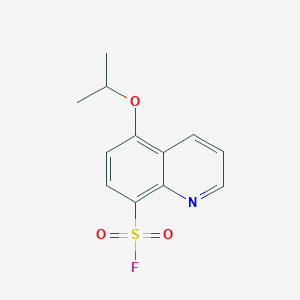
5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry, drug discovery, and other related areas. This compound is a heterocyclic organic molecule that contains both an oxazole and an indole ring system. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of this compound, as well as its potential applications in the development of novel therapeutic agents.
作用机制
The mechanism of action of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide is not yet fully understood. However, it is known that this compound targets the DNA of cancer cells, leading to cell cycle arrest and apoptosis. The exact molecular interactions between the compound and DNA are still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has shown promising results in the treatment of other diseases, such as malaria and tuberculosis.
实验室实验的优点和局限性
One advantage of using 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of new anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide. One potential direction is to investigate the molecular interactions between this compound and DNA in more detail, to gain a better understanding of its mechanism of action. Another direction is to explore the potential of this compound in combination with other anticancer agents, to enhance its therapeutic efficacy. Additionally, there is a need to investigate the pharmacokinetics and toxicity of this compound in animal models, to assess its potential for clinical development. Finally, further optimization of the synthesis method for this compound may be necessary to improve its yield and purity.
合成方法
The synthesis of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide involves the reaction of 2-amino-5-bromo-3-chloroindole with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine-O-sulfonic acid. The resulting compound is then treated with acetic anhydride to yield the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.
科学研究应用
The unique structural features of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide make it an attractive target for scientific research in various fields. One significant application of this compound is in the development of new drugs for the treatment of cancer and other diseases. Several studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for further investigation.
属性
IUPAC Name |
5-(7-bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3/c14-8-4-7(15)3-6-1-2-18(11(6)8)13(20)10-5-9(12(16)19)17-21-10/h3-5H,1-2H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZSXJYFSRABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2Br)Cl)C(=O)C3=CC(=NO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)

![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7450640.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)
![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
